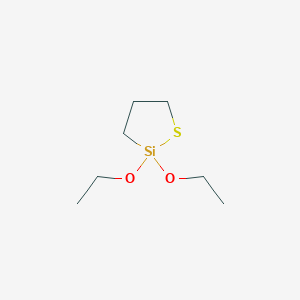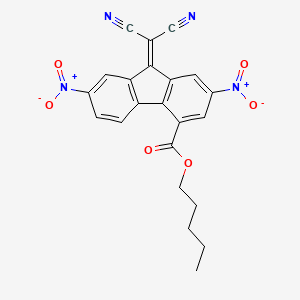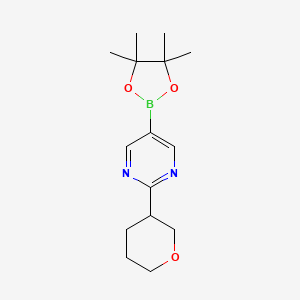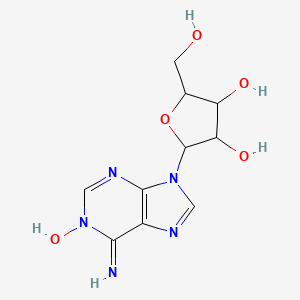
3,5-dichloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple chlorine atoms and a hydroxyl group attached to a benzamide core. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide typically involves the activation of 3,5-dichlorobenzoic acid in a dry solvent such as dimethylformamide (DMF) using coupling agents like TBTU and EDC∙HCl. The activated acid is then reacted with 2,5-dichloroaniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dichloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
3,5-dichloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
3,5-dichloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide can be compared with other similar compounds, such as:
3,5-dichloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide: This compound also contains a benzamide core but has different substituents, leading to variations in chemical properties and applications.
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Another related compound with a different core structure, used in studies related to mycobacterial energetics.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C13H7Cl4NO2 |
|---|---|
Peso molecular |
351.0 g/mol |
Nombre IUPAC |
3,5-dichloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H7Cl4NO2/c14-6-1-2-9(16)11(5-6)18-13(20)8-3-7(15)4-10(17)12(8)19/h1-5,19H,(H,18,20) |
Clave InChI |
LTAXAERGMAITMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713203.png)
![N-(2,2,2-Trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11713206.png)

![N-{[(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)methylidene]amino}guanidine](/img/structure/B11713210.png)
![(2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide](/img/structure/B11713213.png)


![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid](/img/structure/B11713235.png)
